![molecular formula C5H2Cl2N2O2 B033049 2,4-Dichloro-5-nitropyridine CAS No. 4487-56-3](/img/structure/B33049.png)
2,4-Dichloro-5-nitropyridine
Overview
Description
2,4-Dichloro-5-nitropyridine is a chemical compound that plays a significant role in various chemical reactions and analyses due to its distinct molecular structure and properties. This compound is of interest in the field of chemistry for its potential applications in synthesis and materials science.
Synthesis Analysis
The synthesis of derivatives similar to this compound involves multiple steps, including chlorination, nitration, and functional group modifications. For instance, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile demonstrates the complexity and specificity of synthesizing nitropyridine derivatives (Jukić et al., 2010).
Molecular Structure Analysis
The molecular structure of nitropyridine compounds has been extensively studied using various spectroscopic techniques and theoretical calculations. Investigations include vibrational, electronic, NBO, and NMR analyses, offering insights into the optimized molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials (Velraj et al., 2015).
Chemical Reactions and Properties
Nitropyridine derivatives undergo a range of chemical reactions, including substitutions, which allow for the introduction of various functional groups. The reactivity of these compounds can be attributed to their nitro and chloro substituents, which act as reactive sites for further chemical modifications. Studies on substitution reactions of nitropyridines highlight their versatility in organic synthesis (Bakke & Sletvold, 2003).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as melting points, boiling points, and solubility, are influenced by their molecular structure. The presence of nitro and chloro groups affects the compound's polarity and hence its solubility in various solvents. The crystal and molecular structures, determined through X-ray diffraction studies, reveal details about the compound's solid-state properties and molecular interactions (Shafer et al., 2018).
Scientific Research Applications
Molecular Structure and Properties
Research has explored the molecular structure, vibrational, electronic properties, and reactivity of compounds related to 2,4-Dichloro-5-nitropyridine. Studies employing density functional theory (DFT) have provided insights into optimized molecular structures, vibrational wavenumbers, and electronic properties. For example, investigations into compounds like 2-chloro-4-nitropyridine (CNP) and 2-chloro-4-methyl-5-nitropyridine (CMNP) have highlighted their stability, charge delocalization, and reactive sites through molecular electrostatic potential maps and natural bond orbital (NBO) analysis. These studies also discuss hyperpolarizability values, indicating potential applications in nonlinear optics Velraj, Soundharam, & Sridevi, 2015.
Chemical Reactivity and Synthesis
The reactivity and synthetic utility of nitropyridines, including derivatives of this compound, have been a focus of research. Arylamination reactions involving nitropyridines have been explored, revealing pathways to novel compounds. These reactions demonstrate the versatility of nitropyridines in organic synthesis, potentially leading to new materials and pharmaceuticals Borovlev et al., 2018.
Materials Science Applications
The extraction and separation processes involving nitropyridines point to their significance in materials science. For instance, the extraction of 4-nitropyridine using chloroform has been studied, showing the process's efficiency and the effects of various factors on the extraction outcome. This research has implications for the purification and application of nitropyridine derivatives in material synthesis Huang Rong-rong, 2008.
Advanced Materials and Insecticides
Research into nitropyridyl-based compounds has also explored their application in creating advanced materials and insecticides. The discovery of nitropyridyl-based dichloropropene ethers with potent insecticidal activities against various pests underscores the potential of this compound derivatives in developing new agrochemicals Liu et al., 2019.
Mechanism of Action
Target of Action
The primary target of 2,4-Dichloro-5-nitropyridine is the respiratory system . This compound interacts with the respiratory system, which plays a crucial role in the exchange of gases, primarily oxygen and carbon dioxide, which are essential for cellular metabolism.
Mode of Action
It is used in the synthesis of potent and selectivestearoyl-CoA desaturase (SCD) inhibitors . SCD is an enzyme involved in the biosynthesis of monounsaturated fatty acids, which are critical components of membrane lipids and signaling molecules. By inhibiting SCD, this compound may alter lipid metabolism, leading to changes in cell function and physiology.
Biochemical Pathways
This compound affects the lipid metabolism pathway by inhibiting the enzyme stearoyl-CoA desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids, which are critical for the formation of membrane lipids and signaling molecules. By inhibiting this enzyme, the compound can disrupt the normal functioning of these pathways, leading to downstream effects on cell function and physiology.
Result of Action
The result of the action of this compound is the inhibition of the enzyme stearoyl-CoA desaturase . This inhibition disrupts the lipid metabolism pathway, potentially leading to changes in cell function and physiology. The compound is also used in the preparation of Rho-Kinase inhibitors, which display antihypertensive activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability and efficacy of the compound. Additionally, safety precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .
Safety and Hazards
2,4-Dichloro-5-nitropyridine is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity through single exposure (Category 3) . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .
Future Directions
2,4-Dichloro-5-nitropyridine is an important intermediate in agricultural chemicals and the medicine industry . Its use in the synthesis of potent and selective stearoyl-CoA desaturase (SCD) inhibitors suggests potential applications in the treatment of conditions like diabetes, obesity, and cardiovascular disease .
Relevant Papers Several papers have been published on the synthesis and properties of this compound . These papers provide valuable insights into the chemical properties, synthesis methods, and potential applications of this compound.
properties
IUPAC Name |
2,4-dichloro-5-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJQUMDJUUBBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70483644 | |
Record name | 2,4-dichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4487-56-3 | |
Record name | 2,4-dichloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70483644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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